5-(2-Formylthiophen-4-YL)-2-hydroxynicotinic acid
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Overview
Description
5-(2-Formylthiophen-4-YL)-2-hydroxynicotinic acid is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a formyl group attached to a thiophene ring, which is further connected to a hydroxynicotinic acid moiety. The unique structure of this compound makes it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylthiophen-4-YL)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Coupling with Nicotinic Acid: The thiophene derivative is then coupled with nicotinic acid or its derivatives under suitable conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-(2-Formylthiophen-4-YL)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: 5-(2-Formylthiophen-4-YL)-2-carboxynicotinic acid.
Reduction: 5-(2-Hydroxymethylthiophen-4-YL)-2-hydroxynicotinic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Formylthiophen-4-YL)-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Formylthiophen-4-YL)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Formylthiophen-4-YL)-2-hydroxypyridine
- 5-(2-Formylthiophen-4-YL)-2-hydroxypyrimidine
- 5-(2-Formylthiophen-4-YL)-2-chloronicotinic acid
Uniqueness
5-(2-Formylthiophen-4-YL)-2-hydroxynicotinic acid stands out due to its unique combination of a formyl group, thiophene ring, and hydroxynicotinic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
5-(5-formylthiophen-3-yl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-4-8-1-7(5-17-8)6-2-9(11(15)16)10(14)12-3-6/h1-5H,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOELWQASHPKTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=CNC(=O)C(=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687272 |
Source
|
Record name | 5-(5-Formylthiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-57-2 |
Source
|
Record name | 5-(5-Formylthiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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